molecular formula C15H18BrNO3S2 B2936499 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide CAS No. 2034330-25-9

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

Cat. No.: B2936499
CAS No.: 2034330-25-9
M. Wt: 404.34
InChI Key: PAEQQNRFNZOJEV-UHFFFAOYSA-N
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Description

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a hydroxyl group, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as sodium iodide (NaI) or phenyl magnesium bromide (PhMgBr) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromate ion (BrO3-)

  • Reduction: : 2-hydroxy-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

  • Substitution: : Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can be used to study enzyme inhibition and receptor binding. Its sulfonamide group is particularly useful in designing inhibitors for specific enzymes.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the creation of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxyl and thiophene groups may also play a role in the compound's interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-(thiophen-3-yl)propyl)benzenesulfonamide

  • 2-bromo-N-(4-hydroxy-3-(thiophen-3-yl)butyl)benzenesulfonamide

  • 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)butyl)benzenesulfonamide

Uniqueness

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3S2/c16-14-3-1-2-4-15(14)22(19,20)17-8-5-12(6-9-18)13-7-10-21-11-13/h1-4,7,10-12,17-18H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEQQNRFNZOJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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